molecular formula C12H16N2O5S2 B5305501 4-oxo-4-[4-(2-thienylsulfonyl)-1-piperazinyl]butanoic acid

4-oxo-4-[4-(2-thienylsulfonyl)-1-piperazinyl]butanoic acid

Cat. No. B5305501
M. Wt: 332.4 g/mol
InChI Key: WYLKMQCYEQCCNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-oxo-4-[4-(2-thienylsulfonyl)-1-piperazinyl]butanoic acid, also known as TBOA, is a potent and selective inhibitor of the glutamate transporter EAAT1 and EAAT2. Glutamate transporters play a crucial role in regulating the extracellular concentration of glutamate, which is the major excitatory neurotransmitter in the brain. TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

4-oxo-4-[4-(2-thienylsulfonyl)-1-piperazinyl]butanoic acid binds to the extracellular domain of EAAT1 and EAAT2, thereby blocking the uptake of glutamate into astrocytes. This leads to an increase in extracellular glutamate levels, which can have both beneficial and detrimental effects depending on the context.
Biochemical and physiological effects:
4-oxo-4-[4-(2-thienylsulfonyl)-1-piperazinyl]butanoic acid has been shown to increase extracellular glutamate levels in various brain regions, leading to enhanced synaptic transmission and plasticity. It has also been shown to have neuroprotective effects in models of ischemia and traumatic brain injury. However, excessive glutamate release can also lead to excitotoxicity and neuronal damage.

Advantages and Limitations for Lab Experiments

4-oxo-4-[4-(2-thienylsulfonyl)-1-piperazinyl]butanoic acid is a highly selective inhibitor of EAAT1 and EAAT2, which makes it a valuable tool for studying the function of these transporters in vitro and in vivo. However, its potency and selectivity can also be a limitation, as it may not accurately reflect the physiological function of glutamate transporters in the brain.

Future Directions

Future research on 4-oxo-4-[4-(2-thienylsulfonyl)-1-piperazinyl]butanoic acid could focus on developing more potent and selective inhibitors of glutamate transporters, as well as investigating its potential therapeutic applications in various neurological disorders. Additionally, further studies could explore the role of glutamate transporters in other physiological processes, such as synaptic plasticity and neuroinflammation.

Synthesis Methods

4-oxo-4-[4-(2-thienylsulfonyl)-1-piperazinyl]butanoic acid is synthesized by reacting 2-thiophenesulfonyl chloride with 1-piperazinecarboxylic acid, followed by reaction with 4-bromo-1-butanol and subsequent oxidation with potassium permanganate. The final product is obtained by acidification and recrystallization.

Scientific Research Applications

4-oxo-4-[4-(2-thienylsulfonyl)-1-piperazinyl]butanoic acid has been widely used in scientific research to study the function of glutamate transporters and their role in various neurological disorders. It has been shown to be a potent inhibitor of EAAT1 and EAAT2, which are predominantly expressed in astrocytes and play a crucial role in regulating extracellular glutamate levels in the brain.

properties

IUPAC Name

4-oxo-4-(4-thiophen-2-ylsulfonylpiperazin-1-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5S2/c15-10(3-4-11(16)17)13-5-7-14(8-6-13)21(18,19)12-2-1-9-20-12/h1-2,9H,3-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLKMQCYEQCCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCC(=O)O)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-4-[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]butanoic acid

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